molecular formula C18H21N3OS B2753539 4-cyclobutylidene-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidine CAS No. 2319637-60-8

4-cyclobutylidene-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidine

Cat. No.: B2753539
CAS No.: 2319637-60-8
M. Wt: 327.45
InChI Key: SYDYDWFJCJOQCT-UHFFFAOYSA-N
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Description

4-cyclobutylidene-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidine is a complex organic compound with a unique structure that combines a piperidine ring, a pyrrole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutylidene-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidine involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. The key steps include:

    Preparation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine derivatives under high pressure and temperature.

    Synthesis of the Pyrrole Ring: Pyrrole rings are typically synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Formation of the Thiazole Ring: Thiazole rings can be synthesized using the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-cyclobutylidene-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of double bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in the formation of saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, 4-cyclobutylidene-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between different biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising lead compound for the development of new drugs to treat various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-cyclobutylidene-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    4-cyclobutylidene-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidine: shares structural similarities with other compounds that contain piperidine, pyrrole, and thiazole rings.

    Piperidine derivatives: These compounds are known for their pharmacological activities and are used in the development of various drugs.

    Pyrrole derivatives: Pyrrole-containing compounds are widely used in medicinal chemistry due to their biological activities.

    Thiazole derivatives: Thiazole rings are found in many bioactive molecules and are used in the development of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct ring systems, which allows for a wide range of chemical modifications and applications. This structural diversity makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(4-cyclobutylidenepiperidin-1-yl)-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-13-16(23-18(19-13)21-9-2-3-10-21)17(22)20-11-7-15(8-12-20)14-5-4-6-14/h2-3,9-10H,4-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDYDWFJCJOQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(=C4CCC4)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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